

genetic variants of Proto-pa and their effects

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An In-depth Technical Guide to Genetic Variants of the MET Proto-oncogene and Their Effects

Audience: Researchers, scientists, and drug development professionals.

Introduction: The MET Proto-oncogene

The MET proto-oncogene, located on chromosome 7q21-31, encodes a crucial receptor tyrosine kinase known as c-Met or hepatocyte growth factor (HGF) receptor.^{[1][2]} Under normal physiological conditions, the binding of its only known ligand, HGF, to the c-Met receptor activates a cascade of intracellular signaling pathways.^{[1][3]} These pathways are essential for various cellular functions, including proliferation, motility, migration, and invasion, playing a vital role in embryonic development, tissue regeneration, and wound healing.^{[2][3][4]}

However, aberrant activation of the c-Met pathway is a well-established driver in the progression of numerous human cancers.^{[5][6]} This dysregulation can occur through several genetic mechanisms, including gene amplification, point mutations, and mutations leading to exon skipping.^{[2][7]} These alterations result in constitutive activation of the receptor, promoting tumor growth, angiogenesis, invasion, and metastasis, making MET a critical target for therapeutic intervention in oncology.^{[1][5][7]} This guide provides a detailed overview of the primary genetic variants of MET, their functional consequences, and the experimental protocols used for their detection.

Major Genetic Variants and Their Oncogenic Effects

Dysregulation of MET signaling in cancer occurs through various genetic alterations that render the pathway constitutively active, driving malignancy.^[1]

MET Exon 14 Skipping (METex14)

Mutations affecting the splice sites of MET exon 14 can lead to its removal from the final mRNA transcript, an event known as MET exon 14 skipping.[8] This alteration is a significant oncogenic driver, particularly in non-small cell lung cancer (NSCLC).[9][10][11] The region of the c-Met protein encoded by exon 14 includes the juxtamembrane domain, which contains tyrosine residue Y1003.[3][4] This residue is a critical docking site for the E3 ubiquitin ligase c-CBL, which targets the receptor for degradation.[3][4] The loss of this domain impairs receptor internalization and degradation, leading to increased c-Met protein stability and prolonged downstream signaling, which promotes uncontrolled cell growth.[8][12]

METex14 skipping is most common in adenocarcinoma and pulmonary sarcomatoid carcinoma subtypes of NSCLC.[8][12] Its presence is a predictive biomarker for response to targeted therapies, including FDA-approved MET inhibitors like capmatinib and tepotinib.[9]

MET Gene Amplification

MET amplification refers to an increase in the copy number of the MET gene, which leads to overexpression of the c-Met receptor on the cell surface.[7][8] This high density of receptors can result in ligand-independent dimerization and autophosphorylation, causing constitutive activation of the signaling pathway.[5] MET amplification is observed in a variety of solid tumors, including lung, gastric, and renal cancers.[4] It is not only a primary oncogenic driver but also a recognized mechanism of acquired resistance to EGFR tyrosine kinase inhibitors (TKIs) in NSCLC.[12][13] High-level MET amplification can predict a better response to MET-targeted therapies.[8]

Activating Point Mutations

Point mutations in the MET gene can occur in several domains of the receptor, leading to its activation. These can be either somatic or germline.[2]

- **Tyrosine Kinase (TK) Domain Mutations:** Germline mutations in the TK domain are strongly associated with hereditary papillary renal cell carcinoma. Somatic mutations in this domain have been identified in various sporadic cancers and can lead to constitutive kinase activity.
[7]

- Juxtamembrane and SEMA Domain Mutations: Somatic mutations have also been found in the juxtamembrane and the extracellular SEMA domains.[14] Mutations such as N375S in the SEMA domain and R988C or T1010I in the juxtamembrane domain can alter receptor conformation or ligand binding, contributing to oncogenic activation.[2][15]

Quantitative Data Summary

The prevalence of MET alterations varies significantly across different cancer types and patient populations. The choice of detection method also impacts the reported frequencies.

Table 1: Prevalence of Major MET Genetic Variants in Selected Cancers

Cancer Type	MET Alteration	Prevalence	References
Non-Small Cell Lung Cancer (NSCLC)	METex14 Skipping	~3% in Adenocarcinoma, 1-2% in Squamous, 13-22% in Sarcomatoid	[8][12]
	MET Amplification	1-5% (as a primary driver)	[1][8]
	MET Overexpression	37-67%	[1]
Gastroesophageal Cancer	MET Amplification	1.5-8.3% (detected by FISH)	[13]
Renal Cell Carcinoma (RCC)	MET Amplification	~14.8% (in clear cell RCC)	[16]
	Germline TK Mutations	100% in Hereditary Papillary RCC	
Breast Cancer	MET Overexpression	20-30%	[1]
Genitourinary Cancers (Mixed)	MET Amplification	~7.2%	[16]

|| N375S Mutation (Germline) | ~5.6% [[16]] |

Table 2: Comparison of Detection Methods for METex14

Method	Principle	Detection Rate Comparison	References
DNA-based NGS	Sequences MET exon 14 and flanking intronic regions to identify splice site mutations.	Detects the underlying genetic cause. May miss non-canonical intronic mutations if primer design is not comprehensive.	[9][10]
RNA-based NGS	Directly sequences the transcriptome to identify the fusion of exon 13 to exon 15 transcripts.	Generally more sensitive and accurate as it detects the direct result of skipping, overcoming challenges of broad intronic coverage. Can yield higher detection rates.	[10][11][12]

| RT-PCR | Uses specific primers to amplify the exon 13-15 fusion junction. | A targeted and sensitive approach but requires RNA of sufficient quality and may not be as comprehensive as NGS. |[11][17] |

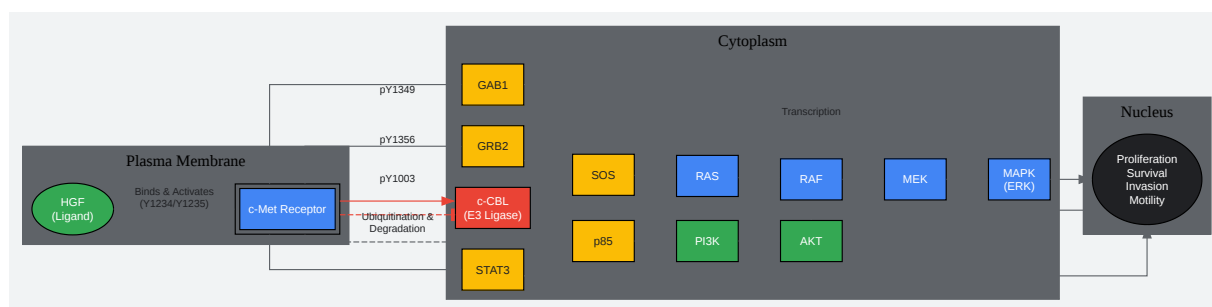
HGF/c-Met Signaling Pathway

Upon HGF binding, the c-Met receptor dimerizes and undergoes autophosphorylation at key tyrosine residues (Y1234, Y1235) in its kinase domain.[4] This event triggers the recruitment of adaptor proteins and the activation of multiple downstream signaling cascades. The primary pathways include:

- RAS/MAPK Pathway: Activated via phosphorylation of Y1356, this pathway primarily drives cell proliferation.[3][4]

- PI3K/AKT Pathway: Activated via Y1349, this axis is crucial for cell survival and migration.[3][4]
- STAT Pathway: Direct binding and phosphorylation of STAT3 leads to its dimerization, nuclear translocation, and transcription of genes involved in invasion.[3]

Negative regulation is critically controlled by the c-CBL E3 ligase, which is recruited to a phosphorylated Y1003 in the juxtamembrane domain, leading to ubiquitination and subsequent degradation of the receptor.[3][4]



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Diagram 1: The HGF/c-Met Signaling Cascade.

Experimental Protocols

Accurate detection of MET alterations is essential for guiding treatment decisions. The following sections detail the standard methodologies.

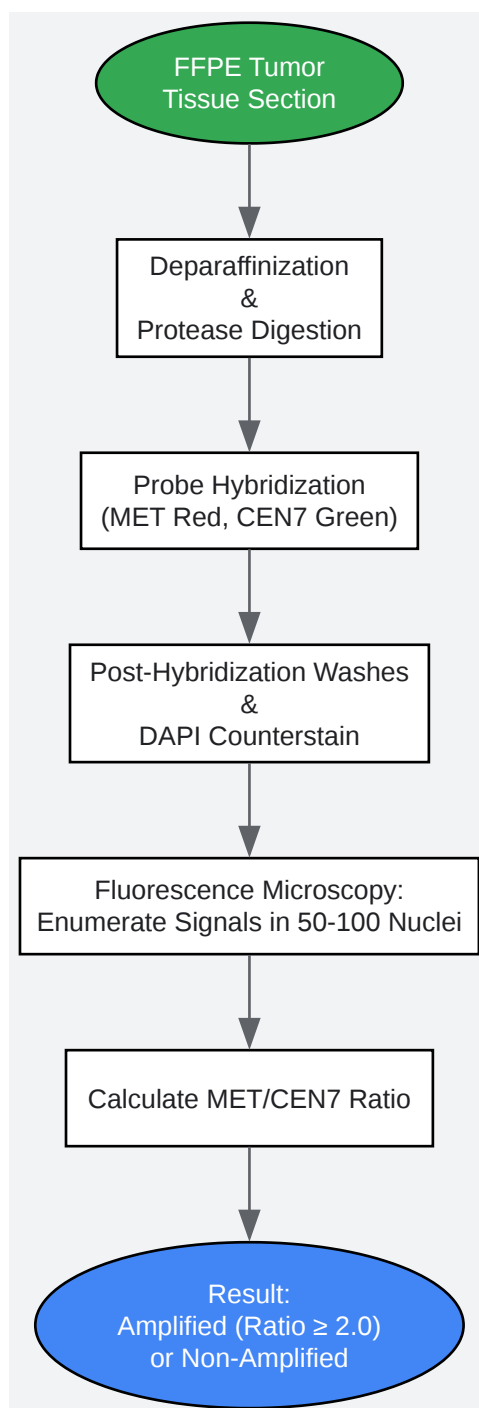
Protocol: Detection of MET Gene Amplification by FISH

Fluorescence In Situ Hybridization (FISH) is the gold standard for assessing MET gene copy number.[9][18] The protocol quantifies the ratio of MET gene signals to a control centromeric

probe for chromosome 7 (CEN7).

Methodology:

- **Tissue Preparation:** Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 μm) are mounted on slides.
- **Pre-treatment:** Slides are deparaffinized, rehydrated, and subjected to heat-induced epitope retrieval and protease digestion to expose the nuclear DNA.
- **Probe Hybridization:** A dual-color probe set is applied. One probe specifically labels the MET gene locus (e.g., with a red fluorophore), and the second probe labels the centromeric region of chromosome 7 (CEN7) (e.g., with a green fluorophore).^[9] The slides are co-denatured to separate DNA strands and hybridized overnight.
- **Post-Hybridization Washes:** Stringent washes are performed to remove non-specifically bound probes. Slides are counterstained with DAPI to visualize cell nuclei.
- **Signal Enumeration:** Slides are analyzed under a fluorescence microscope. In at least 50-100 non-overlapping tumor cell nuclei, the number of red (MET) and green (CEN7) signals are counted.^[18]
- **Data Interpretation:** The MET/CEN7 ratio is calculated for each cell and then averaged. A specimen is typically categorized as amplified if the MET/CEN7 ratio is ≥ 2.0 .^[13]



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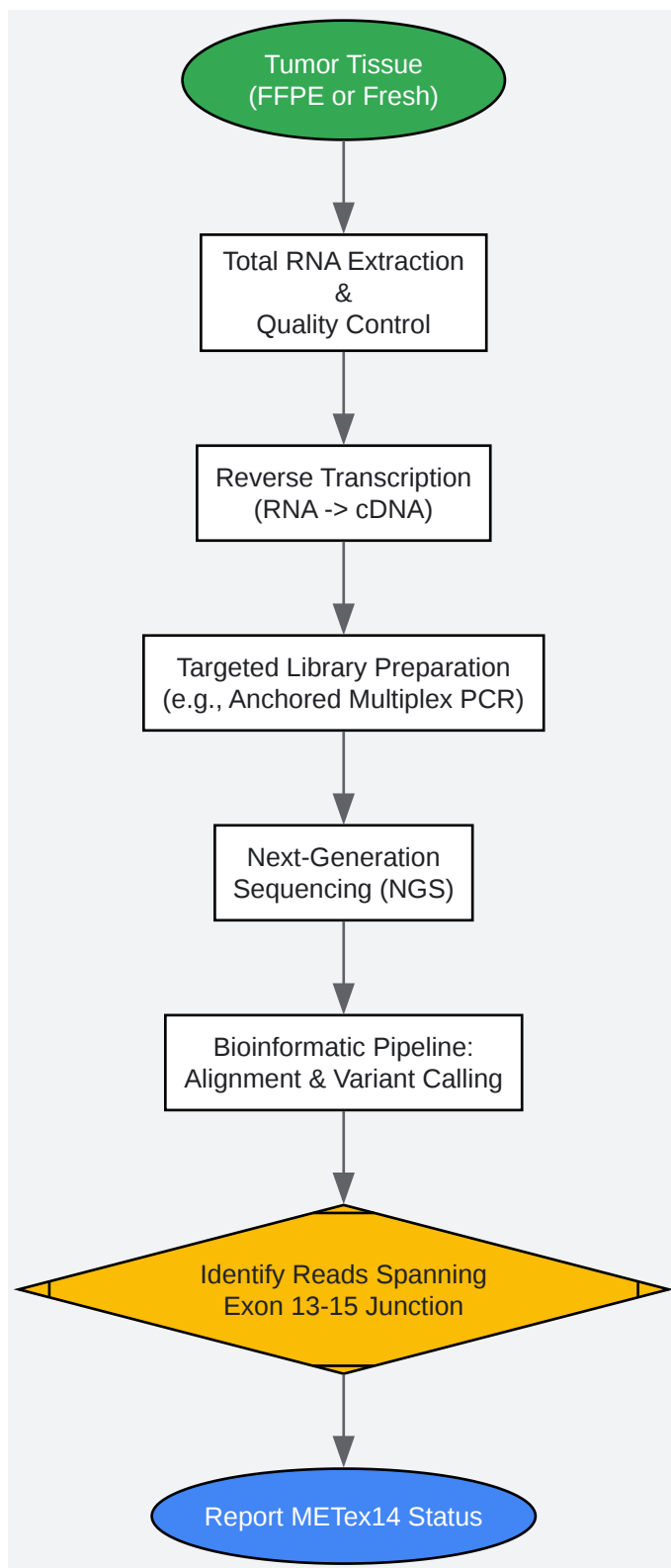
Diagram 2: Workflow for MET Amplification Detection by FISH.

Protocol: Detection of METex14 Skipping by RNA-based NGS

RNA-based Next-Generation Sequencing (NGS) is a highly sensitive method for detecting METex14 skipping events, as it directly identifies the resulting aberrant transcript.[\[10\]](#)[\[11\]](#)

Methodology:

- **RNA Extraction:** Total RNA is extracted from FFPE tumor tissue or a fresh biopsy. RNA quality and quantity are assessed.
- **Reverse Transcription:** The extracted RNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme.
- **Library Preparation:** A sequencing library is prepared from the cDNA. For targeted analysis, methods like anchored multiplex PCR or hybrid capture are used. These approaches enrich for the MET transcript and other genes of interest. The key is to capture sequences that span the exon 13 and exon 15 junction.
- **Sequencing:** The prepared library is sequenced on an NGS platform (e.g., Illumina). Millions of short reads representing the original RNA transcripts are generated.
- **Bioinformatic Analysis:**
 - **Quality Control:** Raw sequencing reads are filtered to remove low-quality data.
 - **Alignment:** Reads are aligned to the human reference genome/transcriptome.
 - **Variant Calling:** Specialized algorithms search for reads that map discontinuously, with one part aligning to MET exon 13 and the other to MET exon 15. The presence of such "spanning reads" confirms the METex14 skipping event.
- **Reporting:** The presence or absence of the MET exon 13-15 fusion transcript is reported.



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Diagram 3: Workflow for METex14 Detection by RNA-based NGS.

Conclusion

The MET proto-oncogene is a pivotal player in both normal cellular function and oncology. Genetic alterations such as exon 14 skipping, gene amplification, and activating mutations transform MET into a potent oncogenic driver across a spectrum of human cancers.[4][7] A thorough understanding of these variants and their functional consequences is paramount for advancing cancer research. Furthermore, the use of robust and sensitive detection methodologies is critical for accurately identifying patients who may benefit from the growing arsenal of targeted MET inhibitors, thereby paving the way for more precise and effective cancer therapies.[9]

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